![molecular formula C17H17N3O2S B2737886 N-[2-(methylsulfanyl)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide CAS No. 342615-41-2](/img/structure/B2737886.png)
N-[2-(methylsulfanyl)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(methylsulfanyl)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a complex organic compound that has garnered interest in various fields of research This compound features unique structural elements, including a methylsulfanyl group, a phenyl ring, and a tetrahydroquinoxalin-2-yl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(methylsulfanyl)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide typically involves multi-step organic synthesis techniques. One common route includes:
Formation of the 3-oxo-1,2,3,4-tetrahydroquinoxaline nucleus: : This step may involve the cyclization of an appropriate diamine precursor with a carbonyl compound.
Coupling with a methylsulfanylphenyl group: : Using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide) to facilitate the formation of the acetamide linkage.
Industrial Production Methods
In industrial settings, the production may involve scalable processes such as:
Optimized reaction conditions: : Including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Continuous flow chemistry: : For improved efficiency and scalability compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, particularly at the sulfur atom in the methylsulfanyl group.
Reduction: : Potential reduction at the carbonyl group in the tetrahydroquinoxaline ring.
Substitution: : Electrophilic or nucleophilic substitution reactions at the phenyl ring or the amide nitrogen.
Common Reagents and Conditions
Oxidation reagents: : Hydrogen peroxide, m-Chloroperoxybenzoic acid (m-CPBA).
Reduction reagents: : Sodium borohydride (NaBH4), Lithium aluminium hydride (LiAlH4).
Substitution conditions: : Typically involve acidic or basic environments depending on the nature of the substituents.
Major Products
Oxidation products: : Sulfoxides or sulfones.
Reduction products: : Reduced quinoxaline derivatives.
Substitution products: : Varied, depending on the substituent introduced.
Scientific Research Applications
Chemistry
Catalysis: : As a potential ligand in coordination chemistry.
Material Science: : Structural components in the design of advanced materials.
Biology
Enzyme Inhibition: : Potential use in studying enzyme mechanisms.
Signal Transduction: : As a probe in understanding cellular pathways.
Medicine
Drug Development: : Investigated for potential therapeutic properties such as anti-inflammatory or anti-cancer activities.
Pharmacodynamics: : Used in studying drug-receptor interactions.
Industry
Chemical Sensors: : Used in the development of sensors for detecting specific biological or chemical agents.
Polymer Chemistry: : Incorporated into polymers for enhancing properties like durability or reactivity.
Mechanism of Action
N-[2-(methylsulfanyl)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is believed to exert its effects through interactions with molecular targets such as enzymes or receptors. The specific pathways may involve inhibition of enzyme activity by binding to active sites or modulation of receptor functions, altering signal transduction pathways crucial for cellular functions.
Comparison with Similar Compounds
Similar compounds include:
N-(2-methylphenyl)-2-(3-oxoquinoxalin-2-yl)acetamide: : Shares the acetamide and quinoxaline moieties but lacks the methylsulfanyl group.
N-(2-hydroxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide: : Features a hydroxyl group instead of a methylsulfanyl group.
Uniqueness
N-[2-(methylsulfanyl)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide's uniqueness lies in the presence of the methylsulfanyl group, which can impart different chemical reactivity and potential biological activity compared to its analogues.
This detailed exploration highlights the multifaceted nature of this compound, from its synthesis to its diverse applications in scientific research.
Properties
IUPAC Name |
N-(2-methylsulfanylphenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-23-15-9-5-4-8-13(15)19-16(21)10-14-17(22)20-12-7-3-2-6-11(12)18-14/h2-9,14,18H,10H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOHTJHWHFIUAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CC2C(=O)NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
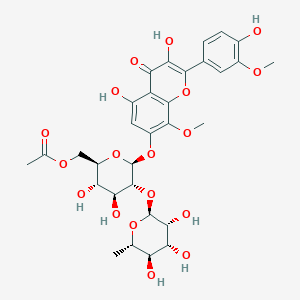

![2-[1-(2-Chlorophenyl)-4,4-difluorocyclohexyl]acetic acid](/img/structure/B2737806.png)



![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2737811.png)
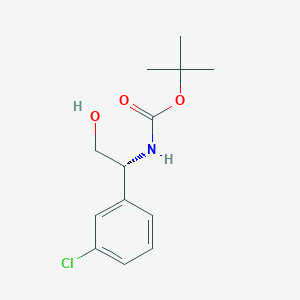
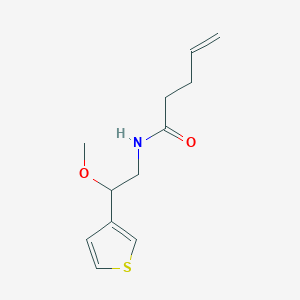

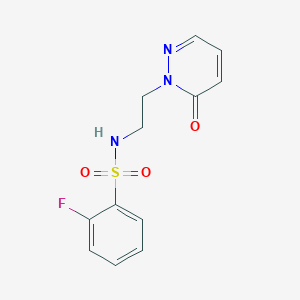
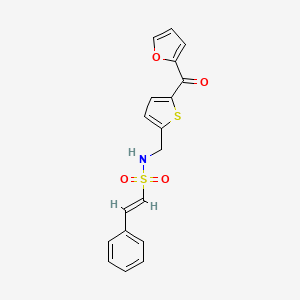
![N-(2,5-dimethylphenyl)-2-{8-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide](/img/structure/B2737825.png)

